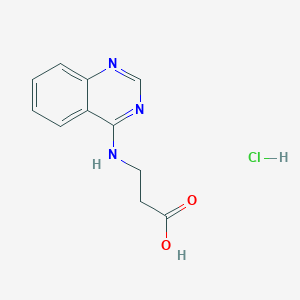

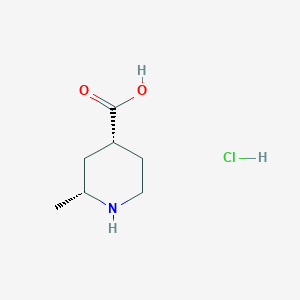

3-(Quinazolin-4-ylamino)-propionic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Many synthetic and natural quinazoline-based drugs have been used clinically to treat diverse pathological conditions .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. For instance, a study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a simple protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can vary based on the substituents. For example, the empirical formula of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is C10H10ClN3O2 .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, they can exhibit antioxidant properties when they have at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary based on their structure. For example, the molecular weight of 2-(Quinazolin-4-ylamino)acetic acid hydrochloride is 239.66 .Aplicaciones Científicas De Investigación

Anticancer Applications

Quinazolinone derivatives, including 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride, have been studied for their potential anticancer properties. They are known to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazolinone compounds have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Antibacterial and Antifungal Activities

The structural framework of quinazolinones allows for the development of new antibacterial and antifungal agents. Research has indicated that these compounds can act against resistant strains of bacteria and fungi, providing a new avenue for treating infections that do not respond to conventional antibiotics .

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects, making them candidates for the development of new pain management drugs. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, thereby alleviating pain and inflammation .

Anticonvulsant Properties

These compounds have also been explored for their anticonvulsant properties. By targeting central nervous system receptors, quinazolinone derivatives can help in controlling seizures and are being investigated as potential treatments for epilepsy .

Cardiovascular Therapeutics

Quinazolinone derivatives like 3-(Quinazolin-4-ylamino)-propionic acid hydrochloride have been studied for their cardiovascular effects. Some derivatives have shown promise in treating conditions like hypertension by relaxing vascular smooth muscles and improving blood flow .

Neurodegenerative Disease Research

The potential neuroprotective effects of quinazolinones are being researched in the context of neurodegenerative diseases. These compounds may offer therapeutic benefits in diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(quinazolin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11;/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUPZCERJUSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinazolin-4-ylamino)-propionic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)

![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)

![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)